Valifenalate

概要

説明

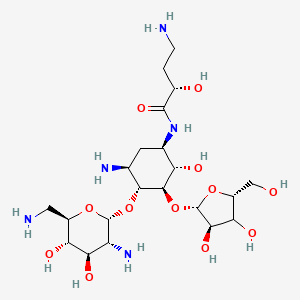

バリフェナレートは、バリナミドカルバメートのクラスに属する全身性ジペプチド系殺菌剤です。 主にブドウ、ジャガイモ、トマト、その他の野菜などの作物のさまざまな真菌感染症の防除に使用されます 。 バリフェナレートは、農業における大きな損失を引き起こす破壊的な植物病原体である卵菌類に対する高い殺菌活性で知られています 。

準備方法

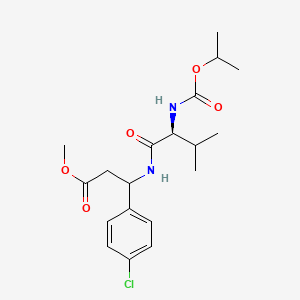

バリフェナレートは、特定の試薬のカップリングを含む一連の化学反応によって合成されます。合成経路には、通常、以下の手順が含まれます。

ジペプチド骨格の形成: 合成は、L-バリンを適切な保護基とカップリングすることから始まります。

クロロフェニル基の導入: クロロフェニル基は、置換反応によって導入されます。

最終生成物の形成: 最終段階では、中間体をイソプロポキシカルボニルクロリドとカップリングしてバリフェナレートを形成します.

工業的生産方法には、これらの反応条件を最適化して、高い収率と純度を実現することが含まれます。 プロセスには、結晶化や精製などの手順が含まれる場合があり、最終生成物が必要な基準を満たしていることを保証します 。

化学反応の分析

バリフェナレートは、以下を含むさまざまな化学反応を起こします。

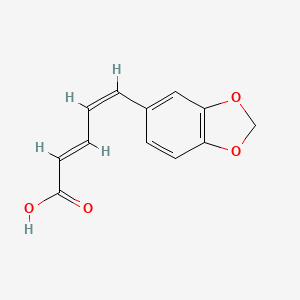

加水分解: バリフェナレートは、酸性または塩基性条件下で加水分解してバリフェナレート酸などの代謝物を生成します.

酸化: 酸化反応を起こして、酸化生成物を生成することがあります。

これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤が含まれます。 これらの反応から生成される主な生成物は、バリフェナレート酸などの関連する代謝物です 。

科学研究の応用

バリフェナレートは、以下を含むいくつかの科学研究の応用があります。

農業研究: 作物の真菌感染症の防除における有効性について広く研究されています。

科学的研究の応用

Valifenalate has several scientific research applications, including:

Agricultural Research: It is extensively studied for its efficacy in controlling fungal infections in crops.

Environmental Studies: Studies are conducted to assess the environmental impact of this compound, including its persistence in soil and water systems.

Toxicological Research: Research is carried out to understand the toxicological effects of this compound on non-target organisms and its potential carcinogenicity.

作用機序

類似化合物との比較

特性

IUPAC Name |

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFMOWZRXXBRN-LWKPJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058051 | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283159-90-0 | |

| Record name | Valifenalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283159-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valifenalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIFENALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

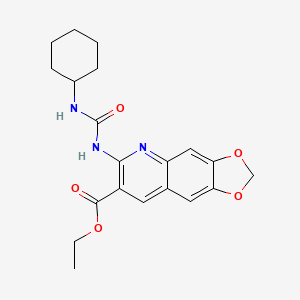

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Valifenalate and what is its mode of action?

A1: this compound is a fungicide used to control plant diseases. While its exact mode of action is not fully elucidated, it is believed to interfere with the formation of cell walls in fungi, ultimately leading to their death.

Q2: What types of crops is this compound registered for use on?

A: this compound is registered for use on a variety of crops, including lettuces, tomatoes, aubergines, onions, shallots and garlic [, ].

Q3: Are there analytical methods available to detect this compound residues in crops?

A: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in various crops. These methods often involve extraction techniques like liquid-liquid extraction [] or solid-phase extraction [], followed by analysis using high-performance liquid chromatography (HPLC) with UV detection [, ] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. These methods are sensitive and able to detect residues at low levels, ensuring food safety.

Q4: What is the degradation behavior of this compound in the environment?

A: Research has explored the degradation behavior of this compound in grape fields []. Understanding the degradation pathways and rates is crucial for assessing its environmental persistence and potential impact on ecosystems.

Q5: Have there been any studies on the efficacy of this compound against specific plant diseases?

A: Yes, studies have investigated the efficacy of this compound against diseases caused by Phytophthora spp. in ornamental plants [], crown rot of roses caused by Phytophthora citrophthora [], and its use in combination with other fungicides against downy mildew and powdery mildew in vineyards [].

Q6: Are there any concerns regarding the development of resistance to this compound in plant pathogens?

A6: While the provided research articles do not specifically address resistance mechanisms, this is an important aspect to consider for any pesticide. Monitoring for potential resistance development in target fungal populations is crucial for sustainable disease management.

Q7: What are the maximum residue levels (MRLs) for this compound in food, and how are they established?

A: Maximum residue levels (MRLs) for this compound have been established by regulatory bodies like the European Food Safety Authority (EFSA) [, ]. These MRLs are determined based on good agricultural practices and ensure that residues in food remain below levels considered safe for human consumption.

Q8: What is the role of the Codex Committee on Pesticide Residues (CCPR) in regulating this compound?

A: The Codex Committee on Pesticide Residues (CCPR) plays a crucial role in setting international standards for pesticide residues in food, including this compound []. These standards help facilitate international trade and ensure the safety of traded food products.

Q9: Has the safety of this compound for consumers been assessed?

A: Yes, the safety of this compound has been evaluated by regulatory agencies. Risk assessments conducted by EFSA indicate that the long-term intake of this compound residues, when used according to good agricultural practices, is unlikely to pose a risk to consumer health [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol](/img/structure/B1252102.png)

![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)

![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)

![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)